molecular formula C28H52N6 B14275483 N'',N'''-Ethane-1,2-diylbis(N,N'-dicyclohexylguanidine) CAS No. 136168-27-9

N'',N'''-Ethane-1,2-diylbis(N,N'-dicyclohexylguanidine)

Cat. No.: B14275483
CAS No.: 136168-27-9
M. Wt: 472.8 g/mol
InChI Key: AAYDHOLYDKGJDI-UHFFFAOYSA-N
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Description

N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine): is a chemical compound known for its unique structure and properties It is a bis-guanidine derivative, which means it contains two guanidine groups connected by an ethane-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) typically involves the reaction of ethane-1,2-diamine with N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The guanidine groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

Chemistry: N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) is used as a ligand in coordination chemistry to form complexes with transition metals

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme mechanisms.

Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an antimicrobial agent. Its ability to interact with biological membranes makes it a candidate for drug development.

Industry: In the industrial sector, N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) is used as a stabilizer in polymer production. It helps improve the thermal and mechanical properties of polymers, making them more durable.

Mechanism of Action

The mechanism of action of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and electrostatic interactions with specific amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cell membranes, affecting membrane permeability and function.

Comparison with Similar Compounds

    N,N’-Ethane-1,2-diylbis(N-methylformamide): A related compound with similar structural features but different functional groups.

    Ethylenediaminediacetic acid: Another compound with an ethane-1,2-diyl linker but different functional groups.

Uniqueness: N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) is unique due to its bis-guanidine structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and interact with biological targets sets it apart from other similar compounds.

Properties

CAS No.

136168-27-9

Molecular Formula

C28H52N6

Molecular Weight

472.8 g/mol

IUPAC Name

2-[2-[bis(cyclohexylamino)methylideneamino]ethyl]-1,3-dicyclohexylguanidine

InChI

InChI=1S/C28H52N6/c1-5-13-23(14-6-1)31-27(32-24-15-7-2-8-16-24)29-21-22-30-28(33-25-17-9-3-10-18-25)34-26-19-11-4-12-20-26/h23-26H,1-22H2,(H2,29,31,32)(H2,30,33,34)

InChI Key

AAYDHOLYDKGJDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=NCCN=C(NC2CCCCC2)NC3CCCCC3)NC4CCCCC4

Origin of Product

United States

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